![molecular formula C10H11NO2S B068636 [N-Methyl-N-phenylthiocarbamoyl]acetic acid CAS No. 172896-85-4](/img/structure/B68636.png)
[N-Methyl-N-phenylthiocarbamoyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N-Methyl-N-phenylthiocarbamoyl]acetic acid (MPTA) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTA is a thiocarbamate derivative that contains a phenyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and organic solvents. MPTA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
[N-Methyl-N-phenylthiocarbamoyl]acetic acid reacts with amino acids and peptides to form stable thiourea derivatives. The reaction is based on the nucleophilic addition of the thiol group of the thiocarbamate to the carbonyl group of the amino acid or peptide. The resulting thiourea derivative is stable and can be analyzed by various analytical techniques, including chromatography and spectroscopy.
Biochemical and Physiological Effects:
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [N-Methyl-N-phenylthiocarbamoyl]acetic acid has also been shown to inhibit the growth of cancer cells in vitro. These effects suggest that [N-Methyl-N-phenylthiocarbamoyl]acetic acid may have potential applications in the treatment of neurological disorders and cancer.
Advantages and Limitations for Lab Experiments
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several advantages as a reagent for laboratory experiments. It is a stable and easy-to-handle solid that can be stored for long periods of time. It is also relatively inexpensive compared to other reagents that are used for similar purposes. However, [N-Methyl-N-phenylthiocarbamoyl]acetic acid has some limitations as well. It is not very reactive towards some functional groups, such as alcohols and amines. It also requires careful handling due to its potential toxicity.
Future Directions
Future research on [N-Methyl-N-phenylthiocarbamoyl]acetic acid could focus on its potential applications in drug discovery and materials science. [N-Methyl-N-phenylthiocarbamoyl]acetic acid could be used as a starting material for the synthesis of new compounds with biological activity. It could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid could provide insights into its potential therapeutic applications.
Synthesis Methods
[N-Methyl-N-phenylthiocarbamoyl]acetic acid can be synthesized by reacting N-methyl-N-phenylthiocarbamoyl chloride with sodium acetate in acetic acid. The reaction produces [N-Methyl-N-phenylthiocarbamoyl]acetic acid as a white crystalline solid with a yield of about 80%. The purity of the product can be improved by recrystallization from ethyl acetate.
Scientific Research Applications
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been used in scientific research as a reagent for the determination of amino acids and peptides. It has also been used as a reagent for the determination of aldehydes and ketones. [N-Methyl-N-phenylthiocarbamoyl]acetic acid is a versatile reagent that can be used in a wide range of applications due to its ability to react with a variety of functional groups.
properties
CAS RN |
172896-85-4 |
|---|---|
Product Name |
[N-Methyl-N-phenylthiocarbamoyl]acetic acid |
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
synonyms |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




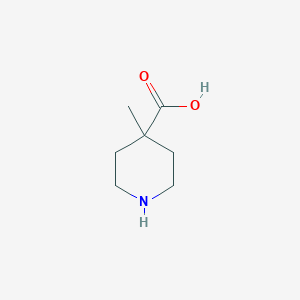

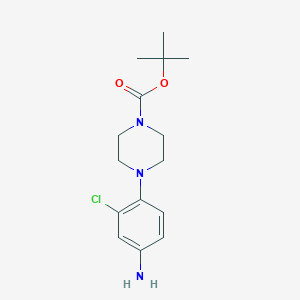
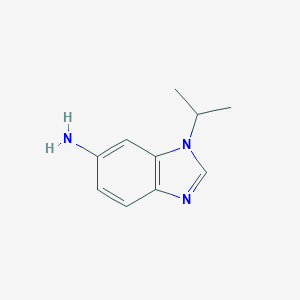
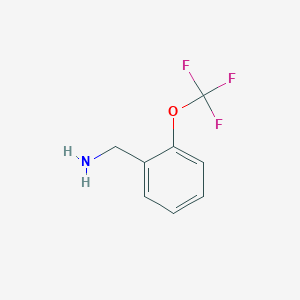
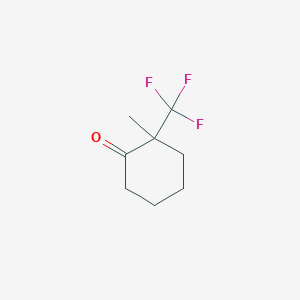
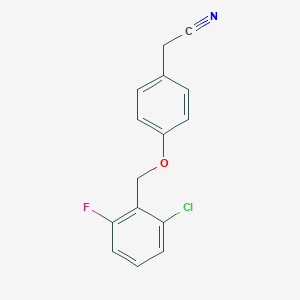
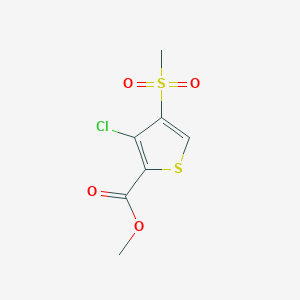
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
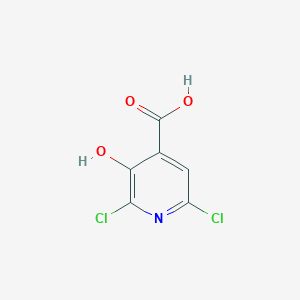

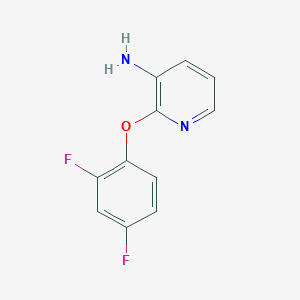
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)